

In-Depth Technical Guide: 1-((4-Bromophenyl)sulfonyl)piperidine

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Compound of Interest

Compound Name: 1-((4-Bromophenyl)sulfonyl)piperidine

Cat. No.: B1266403

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-((4-Bromophenyl)sulfonyl)piperidine**. Due to the limited availability of data for this specific compound, this guide also presents extrapolated information from closely related analogues to provide insights into its potential synthesis, biological activity, and relevant experimental workflows.

Core Compound Properties

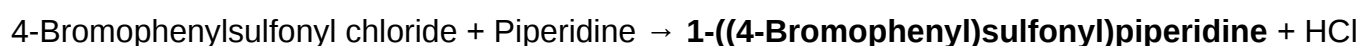
The fundamental quantitative data for **1-((4-Bromophenyl)sulfonyl)piperidine** are summarized below.

| Property | Value |
|----------------------|---|
| Molecular Formula | C ₁₁ H ₁₄ BrNO ₂ S |
| Molecular Weight | 304.21 g/mol |
| CAS Number | 834-66-2 |
| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |
| Physical Description | Solid (predicted) |
| Solubility | Predicted to be soluble in organic solvents |

Hypothetical Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for **1-((4-Bromophenyl)sulfonyl)piperidine** is not readily available in the literature, a general and plausible method can be inferred from the synthesis of analogous aryl sulfonylpiperidine compounds. The following protocol describes a typical nucleophilic substitution reaction between 4-bromophenylsulfonyl chloride and piperidine.

Reaction:



Materials:

- 4-Bromophenylsulfonyl chloride (1 equivalent)
- Piperidine (1.1 equivalents)
- Triethylamine (1.2 equivalents)
- Dichloromethane (anhydrous)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar
- Standard laboratory glassware

Procedure:

- To a solution of piperidine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane, add a solution of 4-bromophenylsulfonyl chloride (1 equivalent) in

anhydrous dichloromethane dropwise at 0°C with continuous stirring.

- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **1-((4-Bromophenyl)sulfonyl)piperidine**.

Potential Biological Significance and Signaling Pathways

Direct studies on the biological activity and mechanism of action of **1-((4-Bromophenyl)sulfonyl)piperidine** are not extensively documented. However, the piperidine moiety is a well-established pharmacophore present in numerous clinically approved drugs targeting a wide range of biological systems.^{[1][2]} The presence of the bromophenylsulfonyl group suggests potential for various biological activities, as derivatives of phenylsulfonylpiperazine have shown promise in cancer research.^[3]

Based on the activities of structurally related compounds, potential areas of biological investigation for **1-((4-Bromophenyl)sulfonyl)piperidine** could include:

- **Anticancer Activity:** Piperidine derivatives have been investigated for their potential to inhibit cancer cell proliferation and migration through various signaling pathways, including STAT-3, NF-κB, and PI3K/Akt.^[1]
- **Neurological Activity:** The piperidine scaffold is a common feature in drugs targeting the central nervous system.^[2] Some piperidine derivatives have been explored as inhibitors of

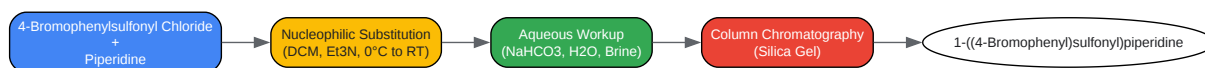
the dopamine transporter (DAT) and for their potential in treating neurodegenerative diseases.[4]

- Enzyme Inhibition: The sulfonyl group can act as a key interacting moiety in the active sites of various enzymes.

Further research is necessary to elucidate the specific biological targets and signaling pathways modulated by **1-((4-Bromophenyl)sulfonyl)piperidine**.

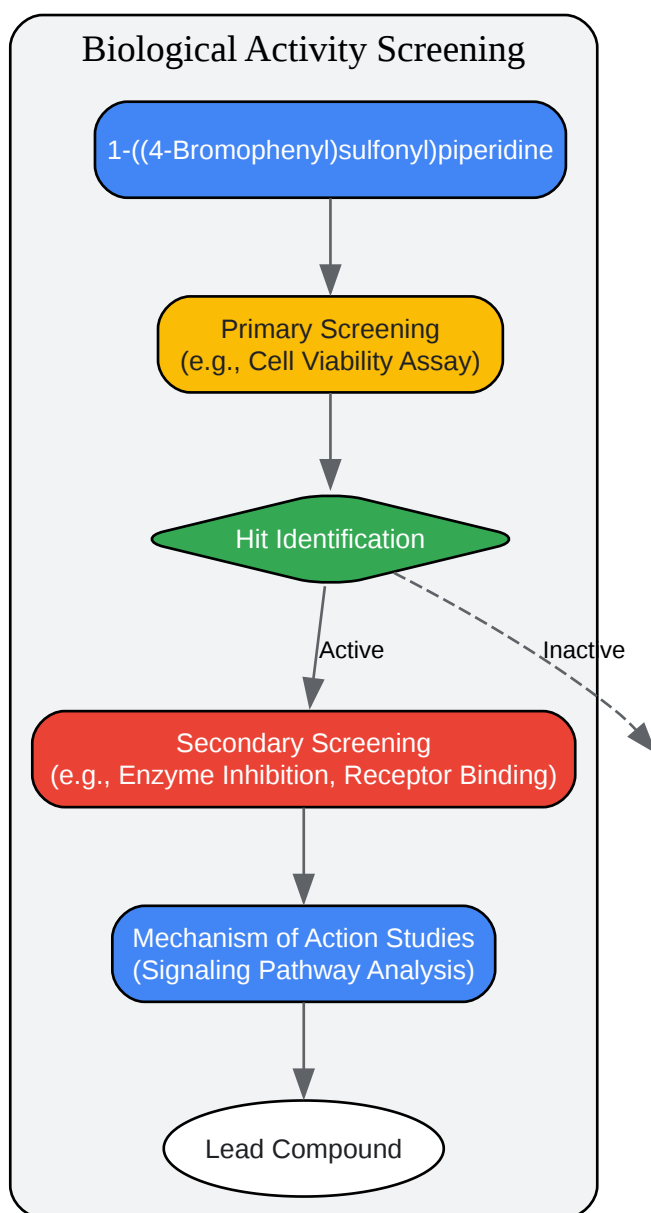
Visualizations

The following diagrams illustrate a generalized experimental workflow for the synthesis of **1-((4-Bromophenyl)sulfonyl)piperidine** and a hypothetical logical relationship for screening its biological activity.



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Caption: Generalized synthesis workflow for **1-((4-Bromophenyl)sulfonyl)piperidine**.



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